9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine
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Overview
Description
9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of heterocyclic compounds It features a cyclopropyl group, a methylsulfanyl-substituted phenyl group, and a purine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated purine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The purine core can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in oncology and antiviral research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core structure allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The cyclopropyl and methylsulfanyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine
- 9-cyclopropyl-N-[4-(methylsulfonyl)phenyl]-9H-purin-6-amine
- 9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-8-amine
Uniqueness
9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring and the cyclopropyl group on the purine core. These structural features may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
9-cyclopropyl-N-(4-methylsulfanylphenyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-21-12-6-2-10(3-7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXBPLFCAYXRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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